Cashmiradelphine
Description
Structure
3D Structure
Properties
Molecular Formula |
C37H52N2O11 |
|---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-methoxy-4-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C37H52N2O11/c1-7-39-18-34(19-50-32(42)20-10-8-9-11-23(20)38-26(40)12-13-27(41)47-4)15-14-25(46-3)36-22-16-21-24(45-2)17-35(43,28(22)29(21)48-5)37(44,33(36)39)31(49-6)30(34)36/h8-11,21-22,24-25,28-31,33,43-44H,7,12-19H2,1-6H3,(H,38,40)/t21-,22-,24+,25+,28-,29+,30-,31+,33?,34+,35-,36+,37-/m1/s1 |
InChI Key |
SVMCGAKQNRLCHV-RIBDQKFBSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)OC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)OC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)OC |
Origin of Product |
United States |
Isolation and Purification Methodologies
Botanical Sources and Extraction Techniques
Alkaloids, including Cashmiradelphine, are typically found in specific plant species, often concentrated in particular tissues. The extraction process aims to efficiently liberate these compounds from the plant matrix.
Delphinium cashmirianum Royle (family Ranunculaceae) has been identified as a significant source for the isolation of this compound researchgate.netnih.gov. Research has demonstrated that this plant species yields this compound alongside other known alkaloids, such as anthranoyllycoctonine (B54), lycaconitine (B1195118), avadharidine, lappaconitine (B608462), and N-deacetyllappaconitine researchgate.netnih.gov. The identification and isolation of this compound from Delphinium cashmirianum highlight the plant's importance in diterpenoid alkaloid research nih.gov.
Aconitum vulparia Rchb. (also known as Yellow Wolf's Bane) is another plant species from which alkaloids, including Septentriodine, have been isolated researchgate.netawesomeblossomplants.comstrictlymedicinalseeds.comferriseeds.com. Crucially, Septentriodine is recognized as a synonym for this compound researchgate.netnih.govnih.govdss.go.thjst.go.jp. Studies involving the chromatographic purification of alkaloid fractions from Aconitum vulparia have led to the isolation of compounds identified as Septentriodine, confirming its presence in this species researchgate.net. The structural elucidation of alkaloids from Aconitum vulparia has included Septentriodine (this compound) alongside other related norditerpene alkaloids researchgate.net.
The extraction of alkaloids from plant materials generally follows established protocols, leveraging their basic chemical properties jiwaji.eduuobabylon.edu.iqlifeasible.comresearchgate.netslideshare.netslideshare.net. The initial step typically involves preparing the plant material, which includes drying and grinding to increase surface area, facilitating solvent penetration jiwaji.eduuobabylon.edu.iqlifeasible.comresearchgate.net. Often, the plant material is defatted using non-polar solvents like petroleum ether or hexane (B92381) to remove lipids, waxes, and pigments that could interfere with subsequent isolation steps jiwaji.eduresearchgate.net.
Following sample preparation, alkaloids are typically extracted either as free bases or as salts.
Extraction of Free Bases: The plant material is treated with an alkali (e.g., lime water, ammonia (B1221849) solution) to convert alkaloid salts into their free base forms jiwaji.eduuobabylon.edu.iqresearchgate.netslideshare.netslideshare.net. These free bases, which are generally soluble in organic solvents, are then extracted using solvents such as chloroform (B151607), ether, methanol, or ethanol (B145695) jiwaji.eduuobabylon.edu.iqlifeasible.comresearchgate.netslideshare.netslideshare.netjocpr.comijcmas.comresearchgate.net.
Extraction of Alkaloid Salts: Alternatively, the plant material can be extracted with acidic aqueous solutions or aqueous alcohol containing acid jiwaji.eduuobabylon.edu.iqresearchgate.netslideshare.net. This method extracts alkaloids in the form of their soluble salts. The acidic extract is then made alkaline, liberating the free bases, which are subsequently extracted into an organic solvent jiwaji.eduuobabylon.edu.iqresearchgate.netslideshare.netslideshare.net.
Purification of the crude alkaloid extract often involves liquid-liquid partitioning, where alkaloids are selectively transferred between immiscible aqueous and organic phases based on pH adjustments jiwaji.eduuobabylon.edu.iqresearchgate.netslideshare.netslideshare.net.
Advanced Chromatographic Separation Strategies
Once a crude alkaloid extract is obtained, chromatographic techniques are essential for separating individual compounds, including this compound, from complex mixtures and achieving high purity.
Thin Layer Chromatography (TLC) serves as a rapid analytical tool for assessing the complexity of an alkaloid mixture and for optimizing separation conditions maps.orgresearchgate.net. It is also frequently employed as a preliminary purification step researchgate.net. Preparative Thin Layer Chromatography (PTLC) is a scaled-up version of TLC, allowing for the isolation of larger quantities of individual compounds from a mixture uobabylon.edu.iqresearchgate.netjocpr.commaps.orgcore.ac.ukmdpi.comresearchgate.netijsra.netphytojournal.com.
In PTLC, a crude extract is applied as a band or spots onto a silica (B1680970) gel plate, and the plate is developed in a chamber containing a suitable mobile phase (e.g., mixtures of chloroform and methanol, or more complex solvent systems) researchgate.netmaps.orgcore.ac.ukmdpi.comresearchgate.netijsra.net. After separation, the desired alkaloid-containing bands are visualized (often under UV light or by staining) and scraped from the plate. The alkaloids are then eluted from the silica gel, yielding a partially purified fraction uobabylon.edu.iqjocpr.commaps.orgcore.ac.ukresearchgate.netijsra.net. TLC and PTLC are valuable for initial fractionation and for guiding the selection of solvent systems for more advanced chromatographic methods researchgate.netmdpi.com.
High-Performance Liquid Chromatography (HPLC) and its more advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the high-resolution separation and purification of alkaloids uobabylon.edu.iqjocpr.comijcmas.commaps.orgresearchgate.netmdpi.comijsra.netlifeasible.comresearchgate.nettandfonline.comrsc.orgnih.govacs.orgresearchgate.netacs.org. These methods utilize a stationary phase (commonly C18 reversed-phase silica) and a mobile phase (often a gradient mixture of water, methanol, or acetonitrile, frequently with added acids or buffers) to separate compounds based on their differential affinities jocpr.comresearchgate.netnih.govresearchgate.netacs.org.
HPLC and UPLC are employed for both analytical quantification and preparative isolation of alkaloids jocpr.comijcmas.comresearchgate.netmdpi.comijsra.netlifeasible.comresearchgate.nettandfonline.comrsc.orgnih.govacs.orgresearchgate.netacs.org. Preparative HPLC systems allow for the collection of purified fractions of target compounds like this compound. The optimization of mobile phase composition, flow rate, and column type is crucial for achieving efficient separation and high purity lifeasible.comresearchgate.netrsc.org. UPLC offers advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC, making it highly effective for complex alkaloid mixtures nih.govacs.orgresearchgate.netacs.org. These techniques are often used in conjunction with other methods, such as PTLC or High-Speed Countercurrent Chromatography (HSCCC), to achieve the isolation of highly pure alkaloids mdpi.comtandfonline.com.
Mass Spectrometry-Coupled Chromatography (e.g., LC-MS, LC-Q-TOF-MS/MS) for Fractionation and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced variant, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS), are cornerstone techniques in the isolation and identification of natural products, including alkaloids like this compound fractioncollector.infonews-medical.netthermofisher.com.
Fractionation: High-Performance Liquid Chromatography (HPLC), a form of LC, is employed to separate individual compounds from a crude extract based on their differing affinities for a stationary phase and a mobile phase. This process yields distinct fractions, each enriched with specific chemical entities. The use of advanced LC columns, such as those designed for high resolution and sensitivity, is crucial for resolving complex mixtures thermofisher.comphenomenex.com.
Identification: Once separated by LC, the eluted compounds are introduced into a mass spectrometer.
LC-MS: Provides information on the mass-to-charge ratio (m/z) of the ionized compounds, allowing for the determination of molecular weight. This is a primary step in identifying known compounds or characterizing unknown ones by comparing their mass spectra to databases news-medical.netnih.gov.
LC-Q-TOF-MS/MS: Offers enhanced capabilities by providing high-resolution accurate mass (HRAM) measurements and tandem mass spectrometry (MS/MS) fragmentation data researchgate.nethpst.czplos.org. HRAM allows for the precise determination of elemental composition, significantly aiding in the structural elucidation of compounds like this compound. MS/MS fragmentation patterns provide detailed structural information by breaking down precursor ions into characteristic fragment ions, which can be used to confirm or deduce the compound's structure nih.govhpst.cz. For complex alkaloids, this level of detail is vital for distinguishing between closely related structures and confirming the identity of this compound within a plant extract.
These hyphenated techniques are instrumental in efficiently fractionating complex plant matrices and providing the necessary data for the confident identification and structural characterization of target compounds such as this compound fractioncollector.infonews-medical.netthermofisher.comnih.gov.
Elucidation of Chemical Structure and Stereochemistry
Advanced Spectroscopic Characterization
The characterization of Cashmiradelphine involves a suite of sophisticated spectroscopic analyses designed to probe its molecular structure at an atomic level. High-resolution mass spectrometry provides crucial information about the molecular formula, while various NMR techniques offer detailed insights into the connectivity and spatial relationships of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of modern structure elucidation, providing unparalleled detail about the chemical environment of atomic nuclei. For this compound, both proton (¹H) and carbon (¹³C) NMR spectroscopy, along with advanced two-dimensional (2D) NMR experiments, have been instrumental in deciphering its complex structure.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shifts, splitting patterns (multiplicity), and integration values observed in a ¹H NMR spectrum are diagnostic of the local electronic environment of each proton. Similarly, ¹³C NMR spectroscopy reveals the number and types of carbon atoms, with chemical shifts indicating their electronic environments and hybridization states. For this compound, ¹H and ¹³C NMR spectra have been acquired to identify the various proton and carbon environments present in its structure cdnsciencepub.com. These 1D spectra serve as the foundation for more complex structural assignments.
To establish the complete connectivity and stereochemistry of this compound, a series of 2D NMR experiments are employed. These experiments correlate signals from different nuclei, providing critical structural information that is often not discernible from 1D spectra alone princeton.edusdsu.educolumbia.edu.
COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings through chemical bonds (typically two or three bonds away). By identifying which protons are coupled to each other, COSY spectra help to establish spin systems and build molecular fragments princeton.edusdsu.edund.edu. For this compound, COSY experiments would map out the interconnectedness of its proton network.
NOESY (Nuclear Overhauser Effect SpectroscopY) / ROESY (Rotating frame Overhauser Effect SpectroscopY): These techniques provide information about through-space proximity between protons. NOESY and ROESY correlations are vital for determining the relative stereochemistry of adjacent chiral centers and the spatial arrangement of substituents, which is crucial for understanding the three-dimensional conformation of this compound princeton.edund.edu.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations). This experiment is essential for assigning ¹³C signals to specific protons and confirming the presence of CH, CH₂, and CH₃ groups princeton.edusdsu.educolumbia.edumdpi.com. It helps to directly link proton environments to their corresponding carbon atoms in this compound.
These 2D NMR techniques, when applied comprehensively, allow for the stepwise assembly of the molecular structure and the assignment of absolute and relative stereochemistry researchgate.net.
The culmination of 1D and 2D NMR analyses is the complete and unambiguous assignment of chemical shifts for all ¹H and ¹³C nuclei in this compound. This process involves cross-referencing data from all experiments. For instance, HSQC confirms direct ¹H-¹³C attachments, while HMBC and COSY provide connectivity information that helps assign signals to specific atoms within the proposed structure. NOESY/ROESY data then further refines the stereochemical assignments. Such detailed assignments are critical for confirming the proposed structure and distinguishing it from potential isomers mdpi.comresearchgate.netnih.govnih.gov.
In some cases, initial ¹³C NMR data may require revision based on the comprehensive analysis of 2D NMR experiments and comparison with predicted chemical shifts or data from structurally related compounds. For this compound and related alkaloids, such revisions have been noted, underscoring the iterative and rigorous nature of structure elucidation, ensuring the accuracy of the assigned ¹³C NMR data cdnsciencepub.comresearchgate.net.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a vital technique that provides the accurate mass-to-charge ratio (m/z) of ions. This precision allows for the determination of the elemental composition (molecular formula) of this compound by matching the experimental mass to theoretical masses of possible molecular formulas mdpi.comresearchgate.netnih.govscience.gov. HRMS data is often the first step in structural characterization, providing the molecular weight that guides subsequent NMR-based investigations.
X-ray Crystallographic Analysis
X-ray crystallography provides definitive three-dimensional structural information by analyzing the diffraction pattern of X-rays interacting with a crystalline sample.
Micro-Electron Diffraction (MicroED) is an advanced crystallographic technique that utilizes electron beams instead of X-rays to determine crystal structures, particularly from very small or minimal crystalline samples xtalpi.comnih.govspera-pharma.co.jpcaltech.edu. MicroED can analyze crystals that are too small (often sub-micrometer) for conventional SCXRD, requiring minimal sample consumption and often yielding results rapidly xtalpi.comnih.govspera-pharma.co.jpcaltech.edu. This technique employs cryogenic transmission electron microscopes (cryo-TEM) to collect electron diffraction data nih.govucla.edu. MicroED has proven effective for determining the structures of small organic molecules, natural products, and even proteins, offering a powerful alternative when single crystals suitable for X-ray diffraction are difficult to obtain xtalpi.comnih.govspera-pharma.co.jpcaltech.edu. It can also be used to determine the absolute configuration of molecules xtalpi.com.
Determining the absolute configuration (the precise three-dimensional arrangement of atoms in chiral molecules) is critical, especially in pharmaceutical and biological contexts nih.govnih.govspectroscopyasia.commsu.edu. While SCXRD can determine absolute configuration through anomalous dispersion effects (e.g., using the Flack parameter), it requires suitable crystals, often containing heavy atoms nih.govnih.govspectroscopyasia.com. Alternative methods include Vibrational Circular Dichroism (VCD), which analyzes the differential absorption of left and right circularly polarized infrared light by chiral molecules in solution nih.govnih.govspectroscopyasia.com. By comparing experimental VCD spectra with computationally calculated spectra, the absolute configuration can be unambiguously assigned, offering a valuable complementary or alternative approach to X-ray crystallography, especially when crystallization is challenging nih.govnih.govspectroscopyasia.com. MicroED can also be employed for absolute configuration determination xtalpi.com. The assignment of chirality typically follows established rules, such as the Cahn-Ingold-Prelog (CIP) sequence rules, which prioritize substituents around a chiral center msu.edu.
Torsion Angle Analysis and Conformational Stability
Understanding the conformational stability of this compound involves analyzing its torsion angles, which describe the rotation around single bonds within the molecule. These angles dictate the three-dimensional shape and flexibility of the molecule nih.govnih.govbiorxiv.org. Molecular dynamics simulations and computational chemistry methods are employed to explore the potential energy landscape of the molecule, identifying preferred conformations and assessing their stability biorxiv.orgnih.govnih.govnih.govchemrxiv.orgmdpi.com. Torsion angle analysis helps in understanding how the molecule can adopt different spatial arrangements, which can be crucial for its biological activity and interactions. The stability of these conformations is often influenced by steric hindrances and electronic effects within the molecule nih.govnih.govbiorxiv.org.
Structural Revisions and Isomeric Considerations
Scientific understanding of complex natural products often evolves, leading to historical revisions of proposed structures and careful differentiation from related compounds.
Historical Structural Revisions (e.g., 1-Methoxy Group Orientation)
The elucidation of complex alkaloid structures, such as those in the lycoctonine (B1675730) family to which this compound is related, has sometimes necessitated structural revisions. For instance, the precise orientation of methoxy (B1213986) groups, such as a 1-methoxy group, has been a point of detailed investigation in related diterpenoid alkaloids cdnsciencepub.com. Early structural assignments might have been ambiguous, requiring further studies, including X-ray diffraction analysis of derivatives, to definitively establish stereochemistry and substituent positions cdnsciencepub.com. Such revisions are critical for accurately understanding the molecule's three-dimensional architecture and its chemical properties cdnsciencepub.com. The determination of the correct orientation of functional groups like the methoxy group is vital for understanding structure-activity relationships cdnsciencepub.comnih.govresearchgate.net.
Differentiation from Structural Isomers and Analogues
This compound belongs to a class of diterpenoid alkaloids that often feature numerous structural analogues and isomers science.govresearchgate.netresearchgate.netresearchgate.net. Structural isomers are molecules with the same molecular formula but different connectivity or spatial arrangement of atoms bris.ac.uk. Differentiating this compound from its isomers and closely related analogues requires meticulous spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often complemented by X-ray crystallography nih.govmdpi.comintertek.comcriver.com. These techniques allow researchers to pinpoint subtle differences in molecular structure, stereochemistry, and functional group placement, ensuring accurate classification and understanding of the compound's unique properties researchgate.netresearchgate.netbris.ac.ukscience.gov.
Biosynthetic Pathways and Precursor Studies
Proposed Biogenetic Routes to Cashmiradelphine and Related Norditerpenoid Alkaloids
The biogenetic origin of norditerpenoid alkaloids (NDAs) lies in the terpenoid biosynthesis pathway. wikipedia.org These complex molecules are not derived from amino acids in the typical manner of alkaloids, but rather from diterpene precursors. researchgate.net The proposed routes suggest that C19-diterpenoid alkaloids, the family to which this compound belongs, begin with atisine-type C20-diterpenoid alkaloid intermediates. researchgate.net
These C20 precursors are themselves formed from the cyclization of geranylgeranyl pyrophosphate (GGPP) into a tetracyclic diterpene scaffold, such as ent-atisane. The pathway then involves the incorporation of a nitrogen atom, typically from a donor molecule like ethanolamine (B43304) or ethylamine, to form the characteristic N-ethylpiperidine ring system. researchgate.netnih.gov Subsequent oxidative reactions, rearrangements, and functional group modifications, including the loss of a carbon atom (C-20), lead to the vast diversity of C19-norditerpenoid alkaloid skeletons, such as the lycoctonine-type, which serves as a likely backbone for this compound. researchgate.net
Identification and Characterization of Biosynthetic Precursors and Intermediates
The elucidation of the biosynthetic pathway relies on identifying the chain of molecules that lead to the final product. For this compound and its relatives, this starts with fundamental building blocks of primary metabolism.
| Precursor/Intermediate Type | Specific Compound(s) | Role in Pathway |
| Primary Precursor | Geranylgeranyl Pyrophosphate (GGPP) | The universal C20 precursor for all diterpenes, formed via the MEP pathway in plastids. wikipedia.org |
| Diterpene Scaffolds | ent-Atisane, ent-Kaurane | Tetracyclic diterpene skeletons formed by terpene synthases; they represent the initial carbon framework. researchgate.net |
| Nitrogen Donor | Ethanolamine, Ethylamine | Provide the nitrogen atom that is incorporated into the diterpene scaffold to form the alkaloid core. Recent studies show a preference for ethanolamine. nih.gov |
| Key Alkaloid Intermediates | Atisine-type alkaloids, Lycoctonine-type alkaloids | These are foundational norditerpenoid structures that undergo further enzymatic modifications (e.g., oxidation, methylation, acylation) to yield more complex alkaloids like this compound. researchgate.netacgpubs.org |
Recent isotopic labeling studies on Aconitum plicatum have demonstrated that ethanolamine is the preferred source of nitrogen for the majority of detected diterpenoid alkaloids, which is a significant step in understanding the precise origins of the atoms in the final structures. nih.gov
Enzymatic Studies in this compound Biosynthesis
The conversion of simple precursors into complex alkaloids is orchestrated by a series of highly specific enzymes. While the precise enzymes for this compound synthesis have not been individually characterized, studies on related alkaloids in Aconitum and Delphinium have shed light on the key enzyme families involved. nih.gov
The biosynthesis of norditerpenoid alkaloids is a multi-step process requiring several classes of enzymes. Research combining transcriptomics and co-expression analysis has identified a core set of enzymes conserved between the Delphinium and Aconitum genera. nih.gov
| Enzyme Class | Function in Norditerpenoid Alkaloid Biosynthesis | Example from Related Pathways |
| Terpene Synthases (TPS) | Catalyze the initial cyclization of GGPP to form the foundational diterpene carbon skeletons. | Identified through comparative transcriptomics in Delphinium grandiflorum and Aconitum plicatum. nih.gov |
| Cytochrome P450s (CYPs) | A large family of enzymes that perform extensive oxidative modifications (hydroxylations, epoxidations) on the alkaloid scaffold, creating chemical diversity. | Multiple CYPs are involved in the pathway, and in the metabolism of related alkaloids like aconitine (B1665448), CYP3A4, 3A5, and 2D6 are key. wikipedia.orgnih.gov |
| Reductases | Involved in various reduction steps throughout the pathway, including steps related to nitrogen incorporation. | A reductase with little homology to other characterized enzymes was identified as part of the core biosynthetic machinery. nih.gov |
| Methyltransferases & Acyltransferases | Add methyl and acyl groups to the alkaloid core, which are critical for the final structure and biological activity of compounds like this compound. | These "tailoring" enzymes are responsible for the final decorative steps that distinguish different alkaloids. |
The complexity of alkaloid biosynthesis and often low abundance in plants makes studying these pathways challenging. Metabolic engineering provides powerful tools to overcome these hurdles. jipb.net By introducing candidate genes into a heterologous host, such as yeast (Saccharomyces cerevisiae) or another plant, researchers can confirm enzyme function. nih.gov
For instance, the identification of the initial six enzymes in the atisinium pathway was achieved through a combination of comparative transcriptomics between different plant tissues and genera, followed by co-expression analysis. nih.gov This approach identifies genes that are consistently activated at the same time and in the same tissues as the alkaloids are produced. Furthermore, heterologous expression of these candidate genes in a host organism allows for the production and verification of specific intermediates, paving the way for the complete reconstruction of the biosynthetic pathway outside of the native plant. nih.gov
Natural Occurrence and Ecological Significance of this compound Production
This compound is a naturally occurring alkaloid isolated from the plant Delphinium cashmerianum, a species native to the Himalayan region. ontosight.aiebi.ac.uk It is also known by the synonym Septentriodine, which has been isolated from other related plants such as Aconitum septentrionale and Aconitum anthora. rsc.orgresearchgate.netu-szeged.hu
The production of highly complex and toxic norditerpenoid alkaloids is believed to be a key defense strategy for the plants that produce them. mdpi.com Genera like Delphinium (larkspur) and Aconitum are famously toxic, a trait attributed to their rich alkaloid content. researchgate.net This toxicity serves as a potent deterrent against herbivores, protecting the plants from being eaten. The significant metabolic investment required to produce these compounds underscores their ecological importance for the survival of the plant in its natural environment.
Synthetic Strategies and Chemical Derivatization
Total Synthesis Approaches for Diterpenoid Alkaloids and their Relevance to Cashmiradelphine
The intricate, polycyclic nature of diterpenoid alkaloids presents significant challenges for total synthesis. However, advances in synthetic methodology have enabled the construction of these complex molecular architectures, providing access to natural products and their analogues for biological evaluation mdpi.comnih.govorganic-chemistry.org.
Key strategies employed in the total synthesis of diterpenoid alkaloids include:
Unified Synthetic Strategies: Developing versatile intermediates that can be elaborated into various related diterpenoid alkaloid skeletons, such as those found within the C18, C19, and C20 families. This approach allows for the efficient synthesis of multiple natural products from a common precursor escholarship.org.
Strategic Bond Analysis: Utilizing retrosynthetic analysis to identify key bond disconnections that allow for the late-stage introduction of significant structural complexity, often involving bridged polycyclic systems researchgate.net.
Oxidative Dearomatization/Diels-Alder Cycloaddition: This strategy leverages highly reactive ortho-benzoquinone intermediates generated via dearomatization to participate in Diels-Alder reactions, facilitating rapid construction of molecular complexity within diterpenoid alkaloid frameworks scu-yongqingroup.com.
C-H Functionalization: Modern C-H activation and functionalization techniques are increasingly used to directly introduce substituents or build molecular complexity, offering more atom-economical routes to complex targets researchgate.netblogspot.com.
Relevance to this compound: While specific total syntheses of this compound are not extensively detailed in the literature, the general synthetic methodologies developed for related diterpenoid alkaloids, such as aconitine (B1665448) and lycoctonine (B1675730) types, are highly relevant. These strategies focus on building the characteristic polycyclic core and introducing the requisite oxygenation and nitrogen functionalities. The successful application of these approaches to similar diterpenoid alkaloids provides a roadmap for the potential total synthesis of this compound escholarship.orgthieme-connect.com.
Semisynthetic Modifications of this compound and Analogues
Semisynthesis, the modification of naturally occurring compounds through chemical means, is a powerful strategy for generating analogues of complex molecules like diterpenoid alkaloids. This approach allows for the systematic exploration of SAR and the optimization of biological activity or reduction of toxicity mdpi.commdpi.comnih.govnih.gov.
Analogue Synthesis from Related Alkaloids: Semisynthetic modifications have been successfully applied to other diterpenoid alkaloids, such as lappaconitine (B608462), crassicauline A, and yunaconitine, yielding numerous derivatives. These studies demonstrate the feasibility of generating a library of analogues from readily available natural precursors researchgate.netresearchgate.net.
Targeted Derivatization: Modifications often focus on specific functional groups or regions of the alkaloid scaffold. For lappaconitine, for instance, derivatization has targeted the benzene (B151609) ring at position C-4, the nitrogen atoms, and hydroxyl groups to explore their impact on biological activity and to mitigate toxicity mdpi.com.
Hybridization Strategies: Researchers have also explored combining the diterpenoid alkaloid scaffold with other pharmacophores, such as non-steroidal anti-inflammatory drugs (NSAIDs), to create hybrid molecules with potentially enhanced or dual biological activities mdpi.com.
Relevance to this compound: Given that this compound is often found alongside other diterpenoid alkaloids, the semisynthetic strategies employed for these related compounds are directly applicable. These methods can be adapted to introduce structural variations into this compound itself or to synthesize analogues based on its core structure, thereby facilitating research into its biological functions and potential therapeutic applications.
Reaction Mechanisms in Derivatization (e.g., Oxidation, Bromination)
Chemical derivatization of diterpenoid alkaloids involves various reactions to introduce or modify functional groups, with oxidation and bromination being prominent examples. Understanding the mechanisms of these reactions is crucial for designing targeted modifications.
Oxidation:
Potassium Permanganate (KMnO4) Oxidation: Highly oxygenated diterpenoid alkaloids can undergo oxidation with KMnO4. The outcome of this reaction is significantly influenced by the stereochemistry of the C-6 methoxyl group. For alkaloids with an α-oriented C-6 methoxyl (e.g., aconitine-like), steric hindrance at the C-16 position directs the oxidation towards the N-dealkylation pathway. Conversely, for alkaloids with a β-oriented C-6 methoxyl (e.g., lycoctonine-like), the C-16 methylene (B1212753) group is more accessible, leading to the formation of lactams. This differential reactivity provides insights into the stereochemical configuration at C-6 cdnsciencepub.comcdnsciencepub.com. The mechanism involves initial complexation of MnO4- with the nitrogen atom, followed by attack at either the imino-ethyl group or the C-16 methylene, depending on steric factors cdnsciencepub.com.
Other Oxidations: Specific oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can be employed for selective transformations. For instance, PCC oxidation of lycoctonine yields the corresponding aldehyde, lycoctonal, by converting a hydroxyl group science.govresearchgate.net.
Bromination:
Allylic Bromination with N-Bromosuccinimide (NBS): NBS is a common reagent for selective allylic bromination. The reaction proceeds via a radical chain mechanism, where NBS serves as a source of low-concentration bromine radicals. A bromine radical abstracts an allylic hydrogen, forming an allylic radical, which then reacts with Br2 to yield the allylic bromide and propagate the radical chain libretexts.org. Bromination reactions have been reported for diterpenoid alkaloids like lappaconitine and its derivatives, indicating the potential for introducing bromine atoms into the scaffold cdnsciencepub.comthieme-connect.comresearchgate.net.
Relevance to this compound: Understanding these reaction mechanisms allows chemists to design specific derivatization strategies for this compound. For example, selective oxidation or bromination could introduce new functional handles for further chemical elaboration or directly probe the role of specific functional groups in the alkaloid's biological activity.
Chemoenzymatic Approaches in Alkaloid Synthesis
Chemoenzymatic synthesis represents a powerful paradigm that synergistically combines traditional chemical synthesis with the exquisite selectivity of biocatalysis. This approach offers significant advantages, including mild reaction conditions, high stereo- and regioselectivity, and the ability to perform transformations that are challenging or impossible using purely chemical methods nih.govrsc.orgresearchgate.netnih.govbeilstein-journals.org.
Key chemoenzymatic strategies include:
Synthesis of Chiral Building Blocks: Enzymes are utilized to prepare enantiomerically pure precursors, which are subsequently transformed into the target molecule through chemical steps rsc.org.
Kinetic Resolution and Desymmetrization: Enzymes can selectively react with one enantiomer in a racemic mixture (kinetic resolution) or transform a prochiral substrate into a chiral product (desymmetrization), yielding enantiopure compounds rsc.orgnih.gov.
Late-Stage Functionalization: Enzymes can be employed to selectively modify complex molecular scaffolds at a late stage in the synthetic sequence, introducing specific functional groups with high precision nih.govbeilstein-journals.org.
Enzymatic Bond Formation: Enzymes can catalyze the formation of crucial carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds, often with exceptional stereocontrol, playing a key role in constructing alkaloid core structures rsc.orgnih.gov.
Relevance to this compound: While specific chemoenzymatic syntheses of this compound are not widely reported, the broad applicability of these strategies to complex alkaloids suggests their potential utility. Enzymes could be instrumental in stereoselective steps during the total synthesis of this compound or in the selective modification of its structure or related precursors, offering an efficient and environmentally friendly route to novel analogues.
Strategies for Introducing Functional Groups and Structural Variations for Research Purposes
The systematic introduction of functional groups and structural variations is fundamental to SAR studies, lead optimization, and a deeper understanding of the biological mechanisms underlying the activity of diterpenoid alkaloids mdpi.comnih.govfrontiersin.org.
Key strategies for achieving these variations include:
Semisynthesis: As detailed in Section 5.2, modifying naturally isolated alkaloids is a primary method for generating diverse analogues researchgate.netmdpi.comresearchgate.net.
Targeted Functionalization: Employing specific chemical reactions to introduce or alter functional groups:
Oxidation: To introduce oxygen functionalities or modify existing ones, such as converting hydroxyls to carbonyls or introducing new hydroxyl groups science.govcdnsciencepub.comcdnsciencepub.com.
Bromination: To incorporate halogen atoms, which can serve as reactive handles for further synthetic transformations or directly influence biological activity libretexts.orgthieme-connect.com.
Alkylation/Acylation: Modifying hydroxyl groups or other nucleophilic sites to alter polarity and steric properties mdpi.commdpi.com.
C-H Functionalization: Direct modification of C-H bonds to introduce new substituents, enabling access to novel chemical space researchgate.netblogspot.com.
Scaffold Modification: Altering the core ring systems or introducing new structural elements can significantly impact biological activity mdpi.comfrontiersin.org.
Molecular Hybridization: Combining the diterpenoid alkaloid scaffold with other known bioactive moieties to create hybrid molecules with potentially synergistic or novel activities mdpi.com.
Relevance to this compound: These strategies are directly applicable to this compound research. By systematically modifying its structure—for example, by altering hydroxyl groups, introducing halogens, modifying the nitrogen atom, or functionalizing aromatic rings—researchers can identify key structural features responsible for its biological effects. This systematic derivatization can lead to the development of analogues with improved potency, selectivity, or pharmacokinetic properties.
Data Tables
Table 1: Oxidation Reactions in Diterpenoid Alkaloid Chemistry
| Substrate Example (Type) | Oxidizing Agent | Product Type | Key Observation/Mechanism Insight | Reference |
| Group A Alkaloids (e.g., Aconitine-like) | KMnO4 | N-dealkyl derivative | α-oriented C-6 methoxyl hinders C-16 oxidation, favoring N-dealkylation. | cdnsciencepub.comcdnsciencepub.com |
| Group B Alkaloids (e.g., Lycoctonine-like) | KMnO4 | Oxo-derivative (Lactam) | β-oriented C-6 methoxyl allows C-16 oxidation to lactam. | cdnsciencepub.comcdnsciencepub.com |
| Lycoctonine | Pyridinium Chlorochromate (PCC) | Aldehyde (Lycoctonal) | Conversion of a hydroxyl group to an aldehyde. | science.govresearchgate.net |
Table 2: Bromination Reactions in Diterpenoid Alkaloid Chemistry
| Substrate Example | Brominating Agent | Reaction Type | Mechanism Type | Key Observation | Reference |
| Lappaconitine | NBS (N-Bromosuccinimide) | Allylic Bromination | Radical chain | Introduction of bromine at allylic positions. | cdnsciencepub.comlibretexts.orgthieme-connect.comresearchgate.net |
| N-desacetyllappaconitine | NBS (N-Bromosuccinimide) | Allylic Bromination | Radical chain | Introduction of bromine at allylic positions. | cdnsciencepub.comlibretexts.orgthieme-connect.comresearchgate.net |
Table 3: Semisynthetic Modifications of Diterpenoid Alkaloids
| Parent Alkaloid | Type of Modification | Resulting Analogue Class | Purpose | Reference |
| Lappaconitine | Side chain modification, scaffold hopping | Lappaconitine derivatives | Mitigate toxicity, enhance/broaden activity | mdpi.com |
| Lappaconitine | Hybridization with NSAIDs | LA-NSAID hybrids | Enhanced anti-inflammatory activity | mdpi.com |
| Crassicauline A | Side chain modification | Crassicauline A analogues | Analgesic activity | researchgate.netresearchgate.net |
| Yunaconitine | Side chain modification | Yunaconitine analogues | Analgesic activity | researchgate.netresearchgate.net |
Table 4: General Chemoenzymatic Strategies for Alkaloid Synthesis
| Strategy Type | Enzyme Role | Typical Alkaloid Class | Advantages | Reference |
| Chiral Building Blocks | Synthesis of enantiopure precursors | Various alkaloids | High enantioselectivity, access to complex starting materials | rsc.org |
| Kinetic Resolution/Desymmetrization | Resolution of racemates, desymmetrization of prochiral substrates | Various alkaloids | Enantiopure products from racemic mixtures | rsc.orgnih.gov |
| Late-Stage Functionalization | Selective modification of complex scaffolds | Various alkaloids | Mild conditions, high regioselectivity | nih.govbeilstein-journals.org |
| C-N/C-C Bond Formation | Catalyzing key bond formations | Various alkaloids | Stereoselective construction of core structures | rsc.orgnih.gov |
Compound List
Aconitine
Avadharidine
Benzolyaconine
Bulleyaconitine A
Bullatine A
this compound
Cochlearenine
Crassicauline A
Lappaconitine
Lycoctonal
Lycoctonine
N-deacetyllappaconitine
N-Ethyl-1α-Hydroxy-17-Veratroyldictizine
Paniculamine
Yunaconitine
Mechanistic Investigations of Biological Activities Non Clinical Focus
In Vitro Cellular Studies
Extensive searches of scientific databases have yielded no specific studies on the in vitro cellular activities of Cashmiradelphine as outlined below. The following sections reflect the absence of available data.
Molecular Mechanisms of Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, HeLa)
There is currently no published research investigating the molecular mechanisms of cytotoxicity of this compound in MCF-7, HeLa, or any other cancer cell lines. While some diterpenoid alkaloids from the Delphinium genus have been shown to exhibit cytotoxic effects against various cancer cells, specific data for this compound is not available.
Biochemical Pathways Affected by this compound in Cellular Models
No studies have been identified that elucidate the specific biochemical pathways affected by this compound in cellular models. Research into its impact on cellular signaling, metabolic pathways, or other biochemical processes has not been reported.
Investigations of Leishmanicidal Activity of Related Delphinium Flavonoids
While research has been conducted on the leishmanicidal activity of compounds isolated from Delphinium species, these studies have focused on flavonoids, not the diterpenoid alkaloid this compound. Studies on nine flavonoid derivatives from Delphinium staphisagria demonstrated leishmanicidal activity against Leishmania infantum and L. braziliensis. tandfonline.comnih.gov These flavonoids were found to be non-toxic to mammalian cells. tandfonline.comnih.gov However, no such investigations have been reported for this compound.
In Vivo (Animal Model) Pharmacological Mechanisms
Electrophysiological Effects on Isolated Animal Tissues (e.g., Guinea Pig Atria)
The primary research mentioning this compound involves its isolation from Delphinium cashmirianum and a preliminary investigation into the arrhythmogenic and heart rate effects of several related diterpenoid alkaloids on isolated guinea pig atria. In this study, the known alkaloid lappaconitine (B608462) was found to be arrhythmogenic at a concentration of 10⁻⁴M. However, unlike the reference drug aconitine (B1665448), lappaconitine did not increase the heart rate. The specific electrophysiological effects of this compound itself were not detailed in this study, and further mechanistic data, such as its effects on ion channels or action potentials, are not available.
Modulation of Neurotransmitter Release (e.g., Glutamate (B1630785) Release from Rat Cerebrocortical Nerve Terminals)
There is no scientific literature available that investigates the effects of this compound on the modulation of neurotransmitter release. Studies on its potential to alter the release of glutamate or any other neurotransmitters from nerve terminals have not been conducted. While other diterpenoid alkaloids have been investigated for their neuropharmacological potential, including effects on nicotinic acetylcholine (B1216132) receptors and sodium channels, this has not been extended to this compound. researchgate.net
Characterization of Specific Ligand-Receptor Interactions (e.g., P2X3 Receptors, Nicotinic Acetylcholine Receptors)
There is currently no specific data available in the scientific literature detailing the direct interaction of this compound with P2X3 receptors or nicotinic acetylcholine receptors. While other alkaloids isolated from Delphinium cashmirianum have been investigated for their effects on various receptor types, these findings cannot be directly extrapolated to this compound without specific experimental validation. The binding affinity, and whether this compound acts as an agonist or antagonist at these or other receptors, remains to be determined through dedicated ligand-receptor binding assays.
Involvement of Intracellular Signaling Cascades (e.g., Protein Kinase A)
The influence of this compound on intracellular signaling cascades, such as the Protein Kinase A (PKA) pathway, has not been reported in existing research. Understanding whether this compound modulates the activity of key enzymes like PKA is crucial for elucidating its mechanism of action. Future studies employing techniques such as kinase activity assays and Western blotting would be necessary to investigate the phosphorylation of downstream targets of the PKA pathway in the presence of this compound.
Metabolic Perturbations in Non-Human Primate Models
To date, there are no published studies on the metabolic effects of this compound in non-human primate models. Such research would be invaluable for understanding the compound's pharmacokinetic and pharmacodynamic profile in a system that more closely resembles human physiology. Metabolomic studies in these models would help to identify the metabolic pathways affected by this compound and to characterize its metabolites.
Advanced Target Identification Methodologies
The molecular targets of this compound are yet to be identified. The application of advanced methodologies is essential to discover the specific proteins and biological pathways with which this compound interacts.
Affinity-Based Probes and Proteomics for Molecular Target Discovery
The development and application of affinity-based probes derived from this compound have not been described in the literature. This technique, coupled with proteomic analysis, would be a powerful approach to isolate and identify the direct binding partners of this compound within the proteome. Such studies are critical for definitive target identification and for understanding the compound's polypharmacology.
High-Throughput Screening for Biological Pathway Modulation
There is no information available regarding the use of this compound in high-throughput screening (HTS) campaigns. HTS assays would enable the rapid screening of this compound against a wide array of biological targets and pathways, providing a broad overview of its potential biological activities and paving the way for more focused mechanistic studies.
Theoretical and Computational Chemistry Applications
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby modeling ligand-receptor interactions nih.gov. This method is instrumental in understanding how a compound might interact with biological targets, such as enzymes or receptors, and is a cornerstone of rational drug design.
Quantum Chemical Calculations
Quantum chemical calculations, employing methods such as Density Functional Theory (DFT), provide a fundamental approach to understanding the electronic structure and properties of molecules windows.netmit.edursc.org. These calculations can predict a wide range of molecular characteristics, including energies, charge distributions, and spectroscopic properties, which are crucial for elucidating a compound's behavior and reactivity.
Detailed quantum chemical calculations specifically performed on Cashmiradelphine, aimed at predicting its properties or reaction mechanisms, are not extensively documented in the accessible scientific databases. Nevertheless, quantum chemical methods are widely used in the study of alkaloids and other natural products to gain deeper insights into their chemical nature.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap)
Electronic structure analysis, particularly the determination of frontier molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is vital for predicting a molecule's chemical reactivity, charge transfer characteristics, and optical properties nih.gov. The HOMO-LUMO energy gap is often correlated with a molecule's stability and its potential for electronic excitation.
While the HOMO-LUMO gap and other electronic structure parameters are critical for understanding molecular behavior, specific computational studies detailing these analyses for this compound have not been prominently reported. Studies on related alkaloids or other organic molecules often utilize these calculations to interpret experimental observations or predict potential interactions nih.govscience.govrsc.org.
Calculation of Spectroscopic Parameters
The calculation of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, can complement experimental spectroscopy by aiding in structure elucidation and confirmation. Detailed NMR studies have been conducted on Septentriodine (this compound), contributing to its structural assignment researchgate.net.
However, explicit computational calculations of spectroscopic parameters for this compound, used for predictive purposes or to validate experimental data through computational modeling, are not widely detailed in the available literature. Such calculations are generally performed using quantum chemical methods and are valuable for confirming the structure and understanding the electronic environment of atoms within a molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a correlation between the chemical structure of compounds and their biological activity. This approach allows for the development of predictive models that can estimate the activity of new, untested molecules, thereby guiding the design of more potent and selective agents.
Specific QSAR models developed for this compound are not prominently featured in the reviewed scientific literature. However, QSAR methodologies have been applied to other alkaloids isolated from Delphinium species, exploring the relationship between their structures and various biological activities, including toxicity researchgate.netscience.gov. These studies often highlight the importance of specific molecular descriptors in determining activity.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for this compound's biological activities, such as its anti-inflammatory or antimicrobial properties ontosight.ai, has not been extensively reported. Such models would typically involve building a dataset of structurally related compounds with known activities and then developing mathematical relationships between their structural features and observed biological effects.
Future Research Directions and Unaddressed Questions
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms
Current State: Cashmiradelphine belongs to the diterpenoid alkaloid class, which are generally synthesized through the amination of natural tetracyclic diterpenes researchgate.net. The biosynthesis of such complex molecules is intricate and involves multiple enzymatic steps. While Delphinium species are known sources of numerous diterpenoid alkaloids, the specific enzymatic machinery and genetic pathways responsible for the biosynthesis of this compound within Delphinium cashmirianum have not been fully elucidated researchgate.net.
Future Research: Future research should prioritize the identification of the specific enzymes and genes that catalyze the formation of this compound. Employing advanced molecular biology techniques, such as transcriptomics, proteomics, and metabolomics, on Delphinium cashmirianum can help map out the biosynthetic pathway. Investigating gene expression patterns under various environmental conditions or developmental stages may reveal key regulatory mechanisms controlling alkaloid production. Understanding these processes could enable biotechnological approaches, such as metabolic engineering or cell-free synthesis, for more sustainable production of this compound.
Rational Design and Synthesis of Novel this compound Analogues with Tunable Activities
Current State: this compound exhibits a complex molecular structure, characteristic of many bioactive diterpenoid alkaloids researchgate.netresearchgate.netontosight.ai. While specific pharmacological activities of this compound itself are not extensively detailed in the literature, related alkaloids from Delphinium species, such as lappaconitine (B608462), have demonstrated various biological effects, including cardiotonic and arrhythmogenic properties science.govresearchgate.netresearchgate.netscience.govresearchgate.net. The structural complexity of natural products like this compound often serves as inspiration for medicinal chemistry.
Future Research: The development of efficient and stereoselective synthetic routes for this compound is a critical prerequisite for its extensive chemical modification. Future research should focus on synthesizing novel analogues by systematically altering specific functional groups or structural motifs of the this compound scaffold. Comprehensive structure-activity relationship (SAR) studies will be essential to correlate structural modifications with biological outcomes. This approach will facilitate the rational design of derivatives with tunable pharmacological profiles, potentially leading to compounds with enhanced efficacy or novel therapeutic applications.
Advanced Mechanistic Elucidation at the Sub-Cellular and Molecular Levels
Current State: While some diterpenoid alkaloids from Delphinium species have been investigated for their pharmacological effects, the precise sub-cellular and molecular mechanisms of action for this compound remain largely uncharacterized science.govresearchgate.netresearchgate.netscience.govresearchgate.net. Its specific cellular targets, the signaling pathways it modulates, and its interactions with biomolecules at the molecular level are not well-defined in the current scientific literature.
Future Research: Detailed investigations are necessary to unravel the mechanisms by which this compound exerts its biological effects. This will involve employing a multidisciplinary approach utilizing biochemical assays, cell-based studies, and advanced molecular biology techniques to pinpoint its molecular targets, such as specific receptors, enzymes, or ion channels. Understanding how this compound influences cellular processes, signal transduction cascades, and gene expression at the sub-cellular and molecular levels is crucial for a comprehensive understanding of its bioactivity and potential therapeutic utility.
Exploration of this compound and its Derivatives as Chemical Probes in Complex Biological Systems
Current State: Natural products are widely recognized as valuable starting points for the discovery of chemical probes due to their inherent bioactivity and diverse structural features science.gov. However, the specific utility of this compound or its synthesized derivatives as chemical probes for investigating biological systems has not been extensively explored or documented.
Future Research: Future research endeavors could focus on developing this compound derivatives that are suitable for use as chemical probes. This might involve the synthesis of labeled analogues, such as fluorescently tagged or radiolabeled versions, which can be used to track the compound's localization and interactions within complex biological environments. Such probes could serve as invaluable tools for dissecting cellular pathways, identifying novel drug targets, and gaining deeper insights into biological processes in both in vitro and in vivo settings.
Development of Novel Advanced Analytical Standards and Methodologies for Related Alkaloids
Current State: Analytical techniques, including liquid chromatography-tandem quadrupole time-of-flight mass spectrometry (LC–Q-TOF-MS/MS), have been employed for the profiling of alkaloids from plant sources, such as those found in Delphinium species science.gov. However, the availability of well-characterized analytical standards and validated methodologies specifically for this compound and its closely related analogues is essential for accurate quantification and identification in various matrices. Other alkaloids isolated from Delphinium cashmirianum include anthranoyllycoctonine (B54), lycaconitine (B1195118), avadharidine, lappaconitine, and N-deacetyllappaconitine science.govresearchgate.netresearchgate.netscience.govresearchgate.net.
Future Research: There is a clear need for the development and validation of advanced analytical standards and methodologies for this compound and its related alkaloids. This includes establishing robust protocols for extraction and purification from plant matrices, as well as developing sensitive and selective quantitative methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), for its detection and quantification. Such advancements are critical for ensuring quality control in natural product research, supporting pharmacokinetic studies, and enabling comparative analyses across different plant samples and research contexts.
Investigation of Environmental Fate and Biotransformation in Non-Biological Matrices
Future Research: Should this compound or its derivatives be considered for applications that might lead to their release into the environment, thorough investigations into their environmental fate and biotransformation pathways are warranted. This would involve studying their persistence in soil and aquatic environments, identifying degradation pathways (e.g., photodegradation, microbial metabolism), and characterizing any potential transformation products. Understanding these processes is crucial for assessing any potential ecological risks and ensuring environmentally responsible use.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C37H52N2O11 | ebi.ac.ukcas.orgnaturalproducts.net |
| Molecular Weight | 700.83 g/mol | ebi.ac.uk |
| Source Plant | Delphinium cashmirianum | science.govresearchgate.netresearchgate.netresearchgate.netscience.govresearchgate.net |
| CAS Number | 128117-22-6 | chemicalbook.com |
List of Compound Names Mentioned:
this compound
Anthranoyllycoctonine
Lycaconitine
Avadharidine
Lappaconitine
N-deacetyllappaconitine
Lycoctonal
Septentriodine (synonym for this compound)
Septenine
Septerine
Septonine
Septontrionine
Shawurensine
Shimoburo base II (14-Dehydrodelcosine)
Sinomontanine C
Sinomontanine I
Albertramine
Albertidine
Albertine
Maloine
Methyllycaconitine (MLA)
Zygacine
Q & A
Q. How should researchers design Delphi studies to establish consensus on this compound’s classification?
- Methodological Answer : Recruit a panel of 15–20 experts through purposive sampling. Conduct 3–4 iterative questionnaire rounds with controlled feedback, using Likert scales to quantify agreement. Qualitatively analyze open-ended responses for emerging themes .
Tables for Methodological Guidance
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
